molecular formula C13H19NO B7820087 4-(Cyclohexyloxy)-2-methylaniline

4-(Cyclohexyloxy)-2-methylaniline

Cat. No. B7820087
M. Wt: 205.30 g/mol
InChI Key: GSZFTKZBNLAWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-2-methylaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclohexyloxy)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexyloxy)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Dearomatization in Phenols and Anilines

The treatment of 2-methylphenols and 2-methylanilines, which includes compounds similar to 4-(Cyclohexyloxy)-2-methylaniline, with specific iodane reagents, led to regioselective dearomatization into ortho-quinol imines and cyclohexa-2,4-dienone derivatives. This is a significant process in synthetic chemistry, as it allows for the creation of complex structures from simpler phenols and anilines (Quideau et al., 2005).

Study on Cyclopropylamines and Oxidative N-dealkylation

Research involving the oxidative N-dealkylation of cyclopropylamines, a category which encompasses structures related to 4-(Cyclohexyloxy)-2-methylaniline, was conducted. This study provides insights into the behavior of cyclopropylamines under oxidative conditions and their interaction with enzymes like horseradish peroxidase (Shaffer et al., 2001).

Jet-Cooled Laser-Induced Fluorescence Spectroscopy of Methylcyclohexoxy Radicals

In atmospheric chemistry, cyclohexoxy radicals and their methyl substituted variants, akin to 4-(Cyclohexyloxy)-2-methylaniline, play an important role. The study of these radicals through jet-cooled laser-induced fluorescence spectroscopy provides valuable information on their structures and helps in developing methods for their monitoring (Lin et al., 2012).

Dielectric Studies of N-Methylaniline Derivatives

Research on the dielectric properties of N-methylaniline derivatives, which include structures similar to 4-(Cyclohexyloxy)-2-methylaniline, offers insights into their chemical behavior and intermolecular interactions. This is crucial in fields like materials science and molecular physics (Tucker & Walker, 1970).

Formation of Quinoneimine Intermediate of Fluoro-N-methylaniline

The study of the formation of a quinoneimine intermediate from fluoro-N-methylaniline, which is structurally related to 4-(Cyclohexyloxy)-2-methylaniline, highlights the complex reactions these compounds can undergo. This research is important for understanding the chemical transformations and potential reactivity of these compounds (Driscoll et al., 2010).

Multikilogram-Scale Synthesis Using Pd/C-Mediated Suzuki Coupling

The Pd/C-mediated Suzuki coupling process, used in the synthesis of derivatives similar to 4-(Cyclohexyloxy)-2-methylaniline, demonstrates the scalability and efficiency of such synthetic methods in producing complex organic compounds (Ennis et al., 1999).

Visible Light Photoredox Catalysis with N-hydroxyphthalimide

The use of N-hydroxyphthalimide in visible light photoredox catalysis for cyclization reactions involving N-methylanilines, which are structurally related to 4-(Cyclohexyloxy)-2-methylaniline, represents a significant advancement in organic synthesis. This method allows for the efficient and mild preparation of complex heterocycles (Yadav & Yadav, 2017).

Catalytic Upgrading of Lignin-Derived Pyrolysis Bio-Oil

The catalytic upgrading of compounds like 4-methylanisole, closely related to 4-(Cyclohexyloxy)-2-methylaniline, has applications in converting lignin-derived pyrolysis bio-oil into valuable fuels. This process contributes to the development of renewable energy sources (Saidi et al., 2021).

properties

IUPAC Name

4-cyclohexyloxy-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZFTKZBNLAWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexyloxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclohexyloxy)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclohexyloxy)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclohexyloxy)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclohexyloxy)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclohexyloxy)-2-methylaniline

Citations

For This Compound
1
Citations
K Kusakabe, N Ide, Y Daigo, Y Tachibana… - Journal of medicinal …, 2013 - ACS Publications
Monopolar spindle 1 (Mps1) is essential for centrosome duplication, the spindle assembly check point, and the maintenance of chromosomal instability. Mps1 is highly expressed in …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.